molecular formula C9H12BrNO3S B183133 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide CAS No. 871269-16-8

5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B183133
CAS No.: 871269-16-8
M. Wt: 294.17 g/mol
InChI Key: ZAQVQBBHHBMCPB-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO3S. It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves the bromination of 2-methoxybenzenesulfonamide followed by N,N-dimethylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The N,N-dimethylation step can be achieved using dimethylamine or a similar reagent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and methylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for palladium-catalyzed cross-coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The sulfonamide group can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-N-methylbenzenesulfonamide
  • 2-bromo-5-methoxy-N,N-dimethylbenzylamine
  • 5-bromo-2-methylbenzaldehyde

Uniqueness

5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQVQBBHHBMCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424272
Record name 5-Bromo-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-16-8
Record name 5-Bromo-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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